2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol
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Overview
Description
2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol is an organic compound with a complex structure that includes methoxy groups and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to the corresponding alkyl group using Clemmensen reduction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the modulation of oxidative stress pathways, inhibition of specific enzymes, or interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-4-(2-phenylethenyl)benzene
- 1-Methoxy-2-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene
- 1-(4-Methoxyphenyl)-1-propanol
Uniqueness
2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol is unique due to its specific structural features, such as the presence of methoxy groups and the arrangement of the benzene ring
Properties
CAS No. |
66092-46-4 |
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Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol |
InChI |
InChI=1S/C16H18O4/c1-10(11-4-6-12(19-2)7-5-11)13-8-15(18)16(20-3)9-14(13)17/h4-10,17-18H,1-3H3 |
InChI Key |
JWISPPBRCHUAKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C2=CC(=C(C=C2O)OC)O |
Origin of Product |
United States |
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